molecular formula C30H50O2 B076105 环阿魏酸-23-烯-3β,25-二醇 CAS No. 14599-48-5

环阿魏酸-23-烯-3β,25-二醇

货号 B076105
CAS 编号: 14599-48-5
分子量: 442.7 g/mol
InChI 键: JSPGKOBNHWTKNT-CPGXJQKCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cycloart-23-ene-3beta,25-diol is a triterpenoid . It is a natural product found in Euphorbia bungei, Aglaia rubiginosa, and other organisms . It has antidiabetic activity, the mechanism is due to increased pancreatic insulin secretion and antioxidant activity . It also exhibits protection of vital organs by minimizing toxic effects and related abnormalities of diabetic conditions .


Synthesis Analysis

The synthesis of (23E)-cycloart-23-ene-3beta,25-diol and its 23Z-isomer was achieved by using cycloartenol as a starting material . This revised the proposed structure of the natural isomer . The synthesis can be achieved through natural product extraction and chemical synthesis .


Molecular Structure Analysis

The molecular structure of Cycloart-23-ene-3beta,25-diol can be found in various sources . It is a pentacyclic steroid .


Chemical Reactions Analysis

Cycloart-23-ene-3beta,25-diol has shown inhibitory activity against COX-2 (80%) at a concentration of 100 uM (IC50 was 40 uM). At the same concentration, the compound showed weak activity against COX-1 (56%) with an IC50 value of 97 uM .


Physical And Chemical Properties Analysis

Cycloart-23-ene-3beta,25-diol is a white or off-white crystalline powder . It is stable at room temperature but may decompose under high temperature and sunlight exposure . It has good solubility in solvents .

科学研究应用

  1. 抗糖尿病特性:一项研究发现,从波罗蜜树皮中分离出的环阿魏酸-23-烯-3β,25-二醇可以刺激糖尿病大鼠中胰高血糖素样肽-1 (GLP-1) 的分泌,表明具有潜在的抗糖尿病特性 (Badole 等人,2013)

  2. 化学结构分析:另一项研究重点关注萜类化合物的结构修订,包括环阿魏酸-23-烯-3β,25-二醇,以更好地了解其化学性质 (Takahashi 等人,2007)

  3. 细胞毒性和生物活性:从巨叶楝树叶中分离出的环阿魏酸-23Z-烯-3β-25-二醇衍生物的研究显示出对人肝癌和 KB 细胞的显着细胞毒性,表明具有癌症治疗潜力 (Nguyễn Văn Tuyến 等人,2014)

  4. 糖尿病的联合疗法:一项研究探讨了环阿魏酸-23-烯-3β,25-二醇与 L-谷氨酰胺和西格列汀联合用药对糖尿病大鼠 GLP-1 分泌和氧化应激的影响,显示出累加的降血糖作用 (Badole 等人,2013)

  5. 抗氧化和抗菌活性:从波罗蜜中分离出的环阿魏酸-23-烯-3β,25-二醇已被证明具有抗氧化和广谱抗菌活性,表明在治疗氧化应激和感染方面具有潜在用途 (Badole 等人,2011)

  6. 对癌细胞系的细胞毒性:另一项研究报道了从大戟中分离出环阿魏烷三萜类化合物,包括环阿魏酸-23-烯-3β,25-二醇,显示出对癌细胞系的显着细胞毒性,表明具有癌症治疗潜力 (Baniadam 等人,2014)

  7. 酪氨酸酶抑制特性:环阿魏烷三萜类化合物,包括环阿魏酸-23-烯-3β,25-二醇,已被确定为酪氨酸酶抑制剂,可能对皮肤色素沉着障碍的治疗有影响 (Khan 等人,2006)

未来方向

The future directions of Cycloart-23-ene-3beta,25-diol research could involve further exploration of its promising analgesic and anti-inflammatory effects . It could be used as a template lead for designing anti-inflammatory compounds with good selectivity index, and potency for COX-2 .

生化分析

Biochemical Properties

Cycloart-23-ene-3,25-diol has been shown to exhibit dose-dependent antioxidant activity . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to show inhibitory activity against COX-2 . The nature of these interactions is typically inhibitory, which can influence the biochemical reactions within the cell.

Cellular Effects

Cycloart-23-ene-3,25-diol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to stimulate glucagon-like peptide-1 (GLP-1) secretion in diabetic rats , which can influence cellular metabolism and insulin secretion.

Molecular Mechanism

The molecular mechanism of action of Cycloart-23-ene-3,25-diol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit COX-2, an enzyme involved in inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cycloart-23-ene-3,25-diol have been observed to change over time . It has been reported that the antihyperglycaemic effect of this compound was sustained until 24 hours after administration .

Dosage Effects in Animal Models

In animal models, the effects of Cycloart-23-ene-3,25-diol vary with different dosages . For instance, it has been reported that the administration of Cycloart-23-ene-3,25-diol (1 mg/kg) and sitagliptin (5 mg/kg) alone reduced plasma glucose level in streptozotocin–nicotiamide induced type 2 diabetes mellitus in Sprague Dawley rats after 8 week treatment period .

属性

IUPAC Name

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8,14,20-24,31-32H,9-13,15-19H2,1-7H3/b14-8+/t20-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPGKOBNHWTKNT-CPGXJQKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14599-48-5
Record name 1-(5-Hydroxy-1,5-dimethyl-3-hexenyl)-3a,6,6,12a-tetramethyltetradecahydro-1H-cyclopenta(a)cyclopropa(e)phenanthren-7-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,25-diol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=695835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloart-23-ene-3beta,25-diol
Reactant of Route 2
Cycloart-23-ene-3beta,25-diol
Reactant of Route 3
Cycloart-23-ene-3beta,25-diol
Reactant of Route 4
Reactant of Route 4
Cycloart-23-ene-3beta,25-diol
Reactant of Route 5
Reactant of Route 5
Cycloart-23-ene-3beta,25-diol
Reactant of Route 6
Cycloart-23-ene-3beta,25-diol

Q & A

Q1: What is the primary mechanism of action for Cycloart-23-ene-3,25-diol's anticancer activity?

A1: While the exact mechanism is still under investigation, research indicates that Cycloart-23-ene-3,25-diol exhibits inhibitory activity against MRCKα and MRCKβ kinases. [, ] These kinases play a crucial role in cancer cell progression and metastasis by regulating the cytoskeleton, which influences tumor cell motility and invasion. [] Specifically, MRCKα indirectly contributes to tumor progression by activating kinases like LIMK 1, known to be overexpressed in prostate cancer and implicated in tumor cell invasion and migration. []

Q2: What is the source of Cycloart-23-ene-3,25-diol?

A2: Cycloart-23-ene-3,25-diol has been isolated from various plant sources, including Jamaican Ball Moss (Tillandsia recurvata), [, ] Ervatamia divaricata, [] Senecio madagascariensis, [] Euphorbia decipiens, [] Ficus sansibarica, [] and Ervatamia hainanensis. []

Q3: What is the potency of Cycloart-23-ene-3,25-diol against MRCKα kinase?

A3: Studies have shown that Cycloart-23-ene-3,25-diol inhibits MRCKα kinase with a Kd of 0.21 μM. [] This indicates a strong binding affinity between the compound and the kinase.

Q4: How does the structure of Cycloart-23-ene-3,25-diol compare to other cycloartanes with MRCK kinase inhibitory activity?

A4: Research suggests a structure-activity relationship within the cycloartane family regarding their MRCK kinase inhibitory activity. [] Comparing Cycloart-23-ene-3,25-diol with other cycloartanes, such as Cycloartane-3,24,25-triol, Cycloart-25-ene-3,24-diol, and 3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid, reveals that subtle differences in the presence and position of hydroxyl and ketone groups can influence their potency against MRCKα and MRCKβ kinases. []

Q5: Have there been any studies on the in vivo efficacy of Cycloart-23-ene-3,25-diol?

A5: While in vitro studies have shown promising results, further research is needed to determine the in vivo efficacy and safety profile of Cycloart-23-ene-3,25-diol. [, ] This includes exploring its pharmacokinetics, pharmacodynamics, and potential toxicity in animal models.

Q6: Are there any known analytical methods for characterizing and quantifying Cycloart-23-ene-3,25-diol?

A6: Researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and characterize Cycloart-23-ene-3,25-diol. [, , , , , ] These methods provide detailed structural information and can quantify the compound in various matrices.

Q7: What is the significance of the structural revision of Cycloart-23-ene-3,25-diol?

A7: The initial structural assignment of naturally occurring Cycloart-23-ene-3,25-diol was revised from the Z-isomer to the E-isomer through synthetic studies. [] This revision, achieved by synthesizing both isomers and comparing their properties with the natural product, is crucial for accurate identification and understanding of its biological activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。